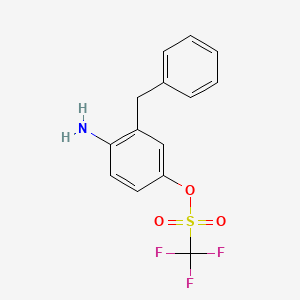
4-Amino-3-benzylphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-benzylphenyl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate group attached to a benzyl-substituted aniline. This compound is notable for its unique chemical properties and its utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylphenyl trifluoromethanesulfonate typically involves the reaction of 4-Amino-3-benzylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows: [ \text{4-Amino-3-benzylphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-benzylphenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate. The reactions are often performed in solvents like toluene or ethanol.
Major Products: The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aniline derivative, while a Suzuki-Miyaura reaction with a boronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-Amino-3-benzylphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Amino-3-benzylphenyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound a strong electrophile that can react with nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
4-Amino-3-benzylphenol: The precursor to 4-Amino-3-benzylphenyl trifluoromethanesulfonate, lacking the trifluoromethanesulfonate group.
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulfonate: A similar compound with a trifluoromethyl group instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of both the benzyl and trifluoromethanesulfonate groups, which confer distinct reactivity and properties. The benzyl group provides steric bulk and potential for further functionalization, while the trifluoromethanesulfonate group enhances the compound’s electrophilicity and leaving group ability.
Propiedades
Número CAS |
106822-86-0 |
|---|---|
Fórmula molecular |
C14H12F3NO3S |
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
(4-amino-3-benzylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H12F3NO3S/c15-14(16,17)22(19,20)21-12-6-7-13(18)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,18H2 |
Clave InChI |
OZVLDJCUJKNMIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
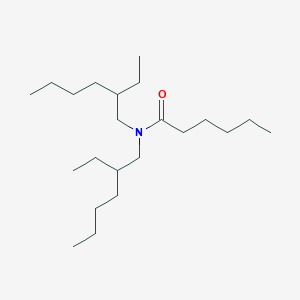
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
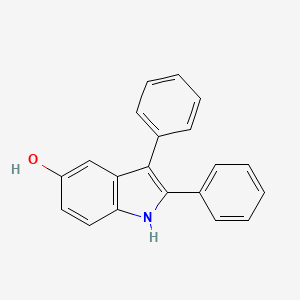
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
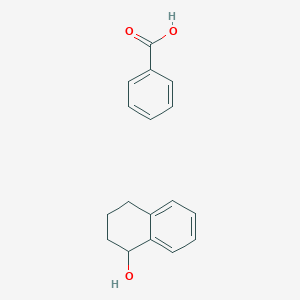
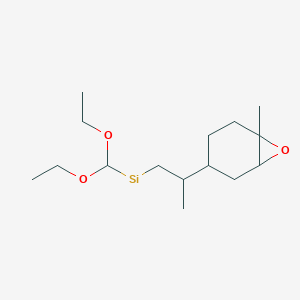

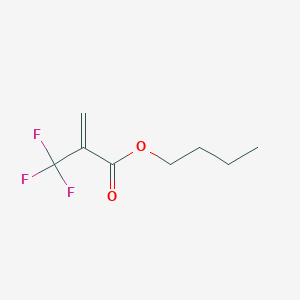
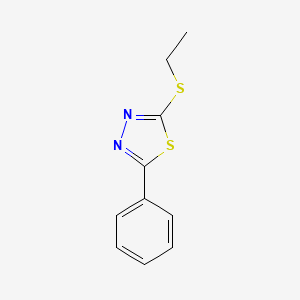
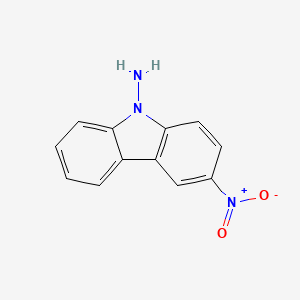
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
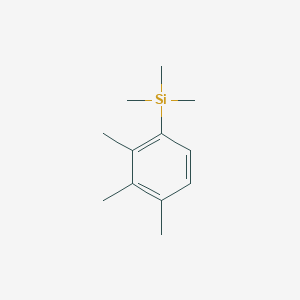
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
